![molecular formula C13H22N2O B1430077 ({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine CAS No. 1447967-15-8](/img/structure/B1430077.png)
({1-[(2,5-Dimethyl-3-furyl)methyl]piperidin-4-yl}methyl)amine
Overview
Description
Scientific Research Applications
Piperidine Derivatives in Drug Design
Piperidine is a six-membered heterocycle with one nitrogen atom, which is a common scaffold in medicinal chemistry. Piperidine derivatives are present in more than twenty classes of pharmaceuticals . The flexibility of the piperidine ring to be substituted makes it a valuable component in the design of molecules with potential therapeutic effects. For instance, piperidine derivatives have been explored for their analgesic, antimalarial, and antiviral properties.
Synthesis of Biologically Active Piperidines
The synthesis of biologically active piperidines is an important area of research due to their presence in many pharmaceutical agents . Recent advances in synthetic methods have allowed for the creation of various piperidine derivatives, including substituted piperidines and piperidinones. These compounds are then tested for biological activity, which can lead to the discovery of new drugs.
Piperidine-Based Catalysts
Piperidine derivatives can act as catalysts in chemical reactions. The introduction of the piperidine moiety into a catalytic system can enhance selectivity and yield in the synthesis of other complex organic molecules . This is particularly useful in the development of enantioselective synthesis, where the chirality of the piperidine derivative can influence the outcome of the reaction.
Furaneol® and Aroma Chemistry
The furyl component of the compound, specifically 2,5-dimethyl-3-furyl, is related to Furaneol®, a key flavor compound in many fruits . It is highly appreciated by the food industry for its attractive sensory properties. Research into the synthesis and application of Furaneol® and its derivatives is significant for the development of new flavors and fragrances.
Maillard Reaction and Food Chemistry
Furaneol® is also a product of the Maillard reaction, which is a form of non-enzymatic browning important in food chemistry . Understanding the role of furyl derivatives in the Maillard reaction can help in controlling the flavor profile of cooked foods and in the development of new food processing techniques.
Biosynthesis of Furanones
The biosynthesis of furanones, such as those related to the furyl group, is another area of interest. The elucidation of the biological pathways leading to these compounds can lead to the development of biotechnological processes for their production . This has implications not only in flavor chemistry but also in the sustainable production of these compounds.
Piperidine in Alkaloid Synthesis
Piperidine derivatives are also found in various alkaloids, which are naturally occurring compounds often with potent pharmacological effects . Research into the synthesis of piperidine-containing alkaloids can contribute to the discovery and development of new drugs derived from natural sources.
Advanced Organic Synthesis Techniques
Finally, the compound can be used in advanced organic synthesis techniques to create novel organic compounds. The combination of the piperidine and furyl groups allows for a broad substrate scope, which can lead to the discovery of new reactions and synthetic pathways .
properties
IUPAC Name |
[1-[(2,5-dimethylfuran-3-yl)methyl]piperidin-4-yl]methanamine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H22N2O/c1-10-7-13(11(2)16-10)9-15-5-3-12(8-14)4-6-15/h7,12H,3-6,8-9,14H2,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SGDBYKQHXJZWTI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(O1)C)CN2CCC(CC2)CN | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H22N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
222.33 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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